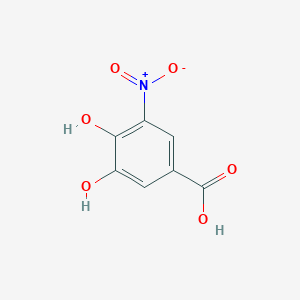

3,4-Dihydroxy-5-nitrobenzoic Acid

Descripción general

Descripción

3,4-Dihydroxy-5-nitrobenzoic Acid is a synthetic intermediate used in the synthesis of Entacapone, a peripherally selective inhibitor of catechol-O-methyltransferase (COMT) which is used as an antiparkinsonian .

Synthesis Analysis

The synthesis of 3,4-Dihydroxy-5-nitrobenzoic Acid involves various methodologies using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

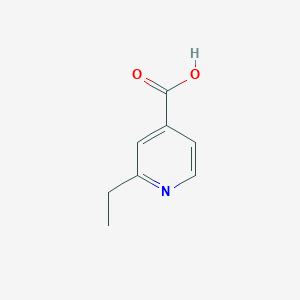

The molecular formula of 3,4-Dihydroxy-5-nitrobenzoic Acid is C7H5NO6. It has an average mass of 199.118 Da and a monoisotopic mass of 199.011688 Da .Physical And Chemical Properties Analysis

3,4-Dihydroxy-5-nitrobenzoic Acid has a density of 1.8±0.1 g/cm3, a boiling point of 411.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a polar surface area of 124 Å2 and a molar volume of 110.7±3.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

3,4-Dihydroxy-5-nitrobenzoic Acid: is a key synthetic intermediate in the production of Entacapone , a medication used in the treatment of Parkinson’s disease . Entacapone acts as a peripherally selective inhibitor of catechol-O-methyltransferase (COMT), which is involved in the metabolism of dopamine, thereby prolonging the action of levodopa in the brain and improving the symptoms of Parkinson’s disease.

Antimicrobial and Antitumor Activities

The compound has been studied for its potential in forming metal complexes that exhibit significant antimicrobial and antitumor activities . These complexes can bind to key sites in pathogens like Staphylococcus aureus and may interfere with critical enzymes in cancer cells, such as KDM4, which are involved in epigenetic regulation.

Fluorescent Probes in Biochemistry

In biochemistry, 3,4-Dihydroxy-5-nitrobenzoic Acid plays a central role in the formulation of fluorescent probes . These probes are essential tools in molecular biology and medical diagnostics, as they allow for the visualization and quantification of biological processes in real-time.

Organic Synthesis Reagent

This compound is also utilized as a reagent in organic synthesis, where it contributes to the creation of various chemical structures . Its reactive groups make it a versatile building block for constructing complex molecules.

Enzymatic Reaction Substrate

3,4-Dihydroxy-5-nitrobenzoic Acid: serves as a substrate in enzymatic reactions . It can participate in biochemical pathways, potentially leading to the synthesis or breakdown of more complex compounds within the cell.

Material Science and Nanotechnology

The compound’s derivatives are being explored in material science and nanotechnology for their potential use in creating new materials with unique properties . This includes the development of nanocatalysts that can enhance chemical reactions at the nanoscale.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 3,4-Dihydroxy-5-nitrobenzoic Acid is catechol-O-methyltransferase (COMT) . COMT is an enzyme that plays a crucial role in the metabolism of catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine. By inhibiting COMT, 3,4-Dihydroxy-5-nitrobenzoic Acid can increase the levels of these neurotransmitters, which can have various effects on the body.

Biochemical Pathways

It is known that the compound can influence themetabolism of catecholamines . By inhibiting COMT, it can prevent the breakdown of these neurotransmitters, leading to increased levels in the body. This can have downstream effects on various physiological functions.

Pharmacokinetics

As a comt inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of 3,4-Dihydroxy-5-nitrobenzoic Acid is an increase in the levels of catecholamines in the body . This can lead to various effects, depending on the specific catecholamine involved. For example, increased dopamine levels can improve mood and cognition, while increased epinephrine and norepinephrine levels can stimulate the fight-or-flight response.

Action Environment

The action of 3,4-Dihydroxy-5-nitrobenzoic Acid can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature and pH . Additionally, the presence of other drugs or substances in the body can influence the compound’s action, as they may interact with the same targets or metabolic pathways .

Propiedades

IUPAC Name |

3,4-dihydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPSONAKHMNQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560445 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydroxy-5-nitrobenzoic Acid | |

CAS RN |

84211-30-3 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)

![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)